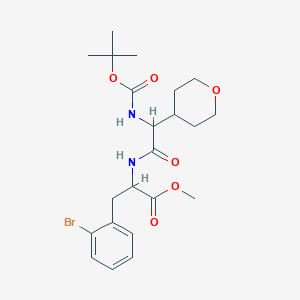![molecular formula C25H22ClNO2S B7430655 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol](/img/structure/B7430655.png)
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol, also known as AQ-RA 741, is a chemical compound that has gained attention for its potential application in scientific research. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in various cells and tissues.
作用機序
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 selectively inhibits PDE4, which is an enzyme that plays a crucial role in regulating intracellular levels of cAMP. By inhibiting PDE4, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various intracellular targets. This results in a range of effects, including the reduction of inflammation and the protection of neurons from damage.
Biochemical and Physiological Effects:
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the activation of immune cells such as macrophages and T cells. Additionally, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
実験室実験の利点と制限
One of the main advantages of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 for lab experiments is its selectivity for PDE4, which allows for precise modulation of intracellular cAMP levels. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one limitation of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 is that it may have off-target effects on other PDE isoforms, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 exerts its anti-inflammatory and neuroprotective effects. Finally, clinical trials are needed to determine the safety and efficacy of 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 as a potential treatment option for inflammatory and neurodegenerative diseases.
合成法
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 can be synthesized using a multi-step process that involves the reaction of 7-chloro-4-quinolylthiol with 4-bromophenol in the presence of a base to form the intermediate compound 1-(4-(7-chloroquinolin-4-yl)thiophenyl)ethanone. This intermediate is then reacted with 4-phenylbutan-2-ol in the presence of a reducing agent to yield 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741.
科学的研究の応用
1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been extensively studied for its potential application in various scientific research areas, including neurodegenerative diseases, respiratory diseases, and inflammation. In particular, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 1-[4-(7-Chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol 741 has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO2S/c26-19-7-13-23-24(16-19)27-15-14-25(23)30-22-11-9-21(10-12-22)29-17-20(28)8-6-18-4-2-1-3-5-18/h1-5,7,9-16,20,28H,6,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVYLTUXXMKIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)SC3=C4C=CC(=CC4=NC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)

![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
![6-fluoro-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430646.png)
![Methyl 1-[2-[(2,5-difluorophenyl)methyl-methylamino]-2-oxoacetyl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7430648.png)
![8-ethoxy-N-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430663.png)
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)
![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)